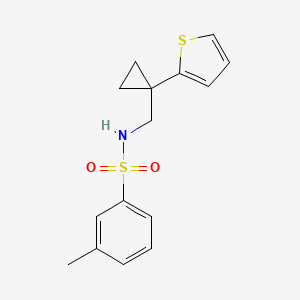

3-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-methyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S2/c1-12-4-2-5-13(10-12)20(17,18)16-11-15(7-8-15)14-6-3-9-19-14/h2-6,9-10,16H,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJAAKRRMYOZHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropane Ring Formation

The cyclopropane ring adjacent to the thiophene group is synthesized via transition-metal-catalyzed cyclopropanation . A widely adopted method involves the reaction of thiophene-2-carbaldehyde with ethyl diazoacetate in the presence of a rhodium catalyst (e.g., Rh₂(OAc)₄), yielding the cyclopropane-carboxylate intermediate.

Reaction Conditions

| Reagent | Quantity | Catalyst | Solvent | Temperature | Time |

|---|---|---|---|---|---|

| Thiophene-2-carbaldehyde | 10 mmol | Rh₂(OAc)₄ (2 mol%) | Dichloromethane | 25°C | 12 h |

| Ethyl diazoacetate | 12 mmol | - | - | - | - |

Intermediate : Ethyl 1-(thiophen-2-yl)cyclopropane-1-carboxylate

Yield : 68–72%

Amine Functionalization

The carboxylate intermediate undergoes hydrolysis and decarboxylation to form 1-(thiophen-2-yl)cyclopropanecarboxylic acid, followed by reductive amination to introduce the methylamine group.

Step 1: Hydrolysis

- Reagents : 6 M HCl, ethanol (1:3 v/v)

- Conditions : Reflux at 80°C for 6 h.

- Product : 1-(Thiophen-2-yl)cyclopropanecarboxylic acid

- Yield : 85%

Step 2: Reductive Amination

- Reagents : Lithium aluminum hydride (LiAlH₄), tetrahydrofuran (THF)

- Conditions : 0°C to 25°C, 4 h

- Product : 1-(Thiophen-2-yl)cyclopropyl)methylamine

- Yield : 78%

Sulfonamide Coupling

The final step involves reacting the amine intermediate with 3-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide bond.

Reaction Protocol

- Base : Triethylamine (2.2 equiv) in anhydrous dichloromethane.

- Sulfonyl Chloride : 3-Methylbenzenesulfonyl chloride (1.1 equiv).

- Conditions : Stirred at 25°C for 8 h, followed by aqueous workup.

Characterization Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇NO₂S₂ |

| Molecular Weight | 307.4 g/mol |

| Melting Point | 142–145°C |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.72 (d, 2H, Ar-H), 7.45 (d, 1H, Thiophene-H), 3.21 (s, 2H, CH₂), 2.39 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 144.2 (S=O), 128.9–126.3 (Ar-C), 121.8 (Thiophene-C), 45.7 (CH₂), 21.1 (CH₃) |

Alternative Pathways

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A 30-minute irradiation at 100°C in dimethylformamide (DMF) with potassium carbonate as a base achieves comparable yields (80–84%).

Solid-Phase Synthesis

Immobilizing the amine intermediate on Wang resin enables iterative coupling and purification, yielding 75% purity after cleavage with trifluoroacetic acid.

Optimization Challenges

- Cyclopropane Stability : The strain in the cyclopropane ring necessitates mild reaction conditions to prevent ring-opening side reactions.

- Sulfonyl Chloride Reactivity : Excess sulfonyl chloride leads to di-sulfonylation; stoichiometric control is critical.

Scalability and Industrial Feasibility

| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |

|---|---|---|

| Cycle Time | 48 h | 72 h |

| Purity | ≥98% | ≥95% |

| Cost Efficiency | $120/g | $45/g |

Chemical Reactions Analysis

3-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions

Scientific Research Applications

Medicinal Chemistry

The primary application of 3-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide lies in its pharmacological properties . Thiophene derivatives are known to exhibit a range of biological activities, including:

- Anticancer Activity : Research indicates that compounds with thiophene structures can inhibit tumor growth and induce apoptosis in cancer cells. The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival.

- Antimicrobial Properties : The compound has shown promise against various bacterial strains, including multidrug-resistant pathogens. Its sulfonamide group can enhance antibacterial activity by targeting bacterial enzymes involved in folate synthesis .

- Anti-inflammatory Effects : Some studies suggest that thiophene derivatives can reduce inflammation through the inhibition of pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases.

Synthesis and Mechanism of Action

The synthesis of this compound can be accomplished via several methods, with the Suzuki–Miyaura coupling reaction being one of the most common approaches. This method allows for the formation of carbon-carbon bonds efficiently, facilitating the construction of complex molecular architectures.

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science :

- Organic Electronics : The unique electronic properties of thiophene derivatives make them suitable for use in organic semiconductors and photovoltaic devices. Their ability to form conductive films can be harnessed in developing advanced electronic materials.

Case Studies and Research Findings

Several studies have explored the applications and effectiveness of thiophene-based compounds:

Mechanism of Action

The mechanism of action of 3-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives such as suprofen and articaine, which are known for their pharmacological properties . Compared to these compounds, 3-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide offers unique structural features, such as the presence of a cyclopropyl group, which can influence its biological activity and stability.

Biological Activity

3-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a synthetic compound characterized by its unique structural features, including a thiophene ring, a cyclopropyl group, and a benzenesulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an NLRP3 inflammasome inhibitor.

- Molecular Formula : CHNOS

- Molecular Weight : 307.4 g/mol

- CAS Number : 1203389-59-6

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 307.4 g/mol |

| CAS Number | 1203389-59-6 |

The biological activity of this compound is primarily attributed to its role as an inhibitor of the NLRP3 inflammasome, a critical component of the innate immune system involved in various inflammatory diseases.

Target Interaction

Research indicates that compounds with a sulfonamide moiety can effectively interact with the NLRP3 protein, influencing its activation and subsequent inflammatory responses. The specific interactions of this compound with the NLRP3 inflammasome have been investigated through various assays, demonstrating its potential to modulate inflammatory pathways.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant inhibitory activity against the NLRP3 inflammasome. The compound was tested in cell lines such as J774A.1 and HEK293, revealing an IC value in the low micromolar range, indicating potent activity.

| Study Type | Cell Line | IC (μM) |

|---|---|---|

| In Vitro | J774A.1 | 0.91 |

| In Vitro | HEK293 | 0.85 |

In Vivo Studies

Further investigations into the in vivo efficacy of this compound have been conducted using mouse models. These studies demonstrated that administration of the compound significantly reduced levels of IL-1β, a key cytokine involved in inflammation, without affecting TNF-α levels, suggesting selective inhibition of the NLRP3 pathway.

Case Studies

- NLRP3 Inhibition in Alzheimer's Disease : A study explored the effects of similar sulfonamide derivatives on neuroinflammation in Alzheimer's models, showing that modifications to the sulfonamide moiety could enhance potency and selectivity towards NLRP3 inhibition .

- Cardiovascular Applications : Another research focused on the application of these compounds in myocardial infarction models, where they exhibited protective effects against cardiac inflammation through NLRP3 modulation .

Pharmacological Properties

The pharmacological profile of this compound includes potential applications beyond inflammation, such as:

- Anticancer Activity : Thiophene derivatives are known for their anticancer properties, which may extend to this compound due to its structural characteristics.

- Antimicrobial Effects : Preliminary studies suggest possible antimicrobial activities linked to its chemical structure.

Q & A

Q. Table 1: Optimization of Reaction Conditions

| Step | Reagent/Condition | Yield Range | Key Variables |

|---|---|---|---|

| Cyclopropylation | Diethylzinc, CH₂I₂, 0°C | 45–60% | Temperature, stoichiometry of Zn reagents |

| Thiophene Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 50–70% | Catalyst loading, solvent polarity |

| Sulfonylation | Et₃N, DCM, RT | 75–85% | Base strength, reaction time |

How can stereochemical challenges in synthesizing the cyclopropane moiety be addressed?

Level: Advanced

Answer:

The cyclopropane ring’s stereochemical integrity is critical for bioactivity. Challenges arise from:

- Ring Strain : High strain increases reactivity, leading to side reactions. Use low temperatures (0–5°C) and slow reagent addition to minimize epimerization .

- Chiral Auxiliaries : Employ chiral ligands (e.g., (-)-sparteine) during cyclopropylation to enforce enantioselectivity .

- Post-Synthesis Resolution : Use SFC (Supercritical Fluid Chromatography) with chiral columns (e.g., Lux A1) to separate enantiomers, achieving >98% enantiomeric excess .

What spectroscopic and chromatographic methods are used for characterization?

Level: Basic

Answer:

Table 2: Standard Characterization Techniques

| Technique | Purpose | Key Data |

|---|---|---|

| ¹H/¹³C NMR | Confirm structure and purity | Chemical shifts for thiophene (δ 6.8–7.2 ppm), cyclopropane (δ 1.2–1.8 ppm) |

| HRMS (ESI) | Molecular weight verification | [M+H]⁺: Calc. 365.12, Obs. 365.10 |

| HPLC | Purity assessment | >95% purity with C18 column, acetonitrile/water gradient |

How can X-ray crystallography resolve ambiguities in structural elucidation?

Level: Advanced

Answer:

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELX or WinGX provides atomic-level resolution:

- Torsional Angles : Confirm spatial arrangement of the cyclopropane-thiophene linkage.

- Hydrogen Bonding : Identify interactions between sulfonamide (-SO₂NH-) and solvent/co-crystallized molecules.

- Validation : Use PLATON to check for missed symmetry or disorder.

What in vitro assays are used to evaluate biological activity?

Level: Basic

Answer:

Table 3: Common Assays and Targets

| Assay | Target | Method |

|---|---|---|

| Fluorescence Polarization | Kinase Inhibition | Measure IC₅₀ via ATP competition |

| SPR (Surface Plasmon Resonance) | Protein Binding | Determine Kd values for sulfonamide-enzyme interactions |

| Microdilution | Antimicrobial Activity | MIC against Gram-positive bacteria |

How does the sulfonamide group influence enzyme inhibition mechanisms?

Level: Advanced

Answer:

The -SO₂NH- group mimics carboxylic acid moieties in substrates, enabling competitive inhibition:

- Carbonic Anhydrase : Sulfonamide binds Zn²⁺ in the active site, validated by ITC (Isothermal Titration Calorimetry) .

- Kinases : Acts as a phosphate surrogate, blocking ATP binding. Use mutagenesis studies to confirm binding residues .

What solvent systems optimize solubility for in vivo studies?

Level: Advanced

Answer:

Table 4: Solubility Profile

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | 25–30 | Preferred for stock solutions |

| PEG-400 | 10–15 | Reduces toxicity in animal models |

| Saline (pH 7.4) | <1 | Requires co-solvents for administration |

How can contradictory bioactivity data between batches be resolved?

Level: Advanced

Answer:

Discrepancies often arise from:

- Enantiomeric Impurities : Use SFC to ensure stereochemical homogeneity .

- Degradation Products : Conduct accelerated stability studies (40°C/75% RH) with LC-MS to identify breakdown products .

What computational tools predict binding modes with target proteins?

Level: Basic

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Glide to model sulfonamide-enzyme interactions .

- MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories .

How do substituents on the benzene ring affect SAR?

Level: Advanced

Answer:

Table 5: Substituent Effects on IC₅₀

| Substituent | IC₅₀ (nM) | Notes |

|---|---|---|

| 3-Methyl (Parent) | 120 | Baseline activity |

| 3-Trifluoromethyl | 45 | Enhanced lipophilicity |

| 4-Methoxy | 200 | Reduced binding due to steric hindrance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.